1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]isoxazole ring, a tetrahydrothiopyran ring, and a piperidine ring, all connected through a methanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of the benzo[d]isoxazole ring, the tetrahydrothiopyran ring, and the piperidine ring, followed by their subsequent coupling through a methanesulfonamide linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different ring structures or functional groups. Examples include:
- 1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- 1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Uniqueness
The uniqueness of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide lies in its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c23-27(24,14-18-17-3-1-2-4-19(17)25-21-18)20-13-15-5-9-22(10-6-15)16-7-11-26-12-8-16/h1-4,15-16,20H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQDKYCCNBBRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=NOC3=CC=CC=C32)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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